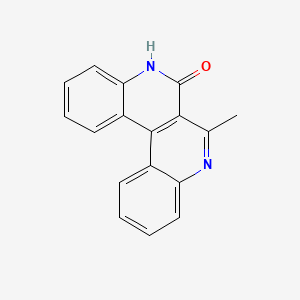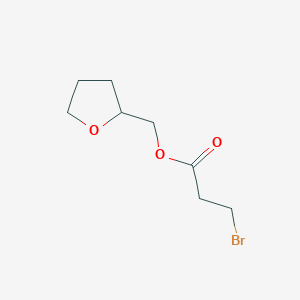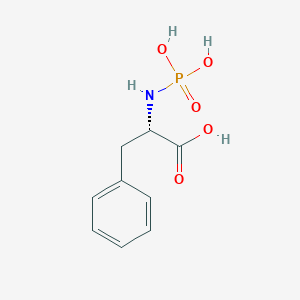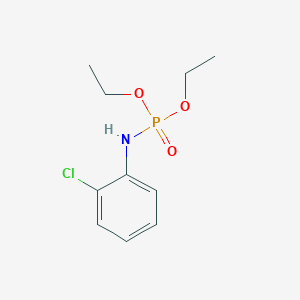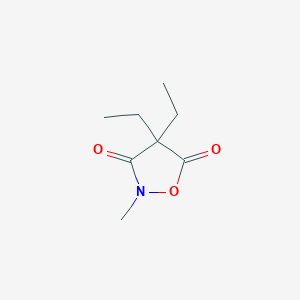
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound featuring an oxazolidine ringThe oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of numerous chemical compounds .
準備方法
The synthesis of 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach allows for the synthesis of enantioenriched oxazolidines in a single reaction vessel.
化学反応の分析
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring into its corresponding alcohols or amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxazolidinones, alcohols, amines, and substituted oxazolidines .
科学的研究の応用
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxazolidine derivatives are explored for their potential use as pharmaceuticals.
作用機序
The mechanism by which 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione exerts its effects is primarily through its interaction with biological molecules. The oxazolidine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The specific molecular targets and pathways involved depend on the derivative of the compound and its intended application .
類似化合物との比較
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione can be compared with other oxazolidine derivatives, such as:
- 2,2-Diethyl-3,4,5-triphenyl-oxazolidine
- 2,4-Diethyl-2-methyl-1,3-oxazolidine
- N-propargyloxazolidines
These compounds share the oxazolidine ring but differ in their substituents, which can significantly influence their chemical properties and applications.
特性
CAS番号 |
10514-11-1 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
4,4-diethyl-2-methyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-4-8(5-2)6(10)9(3)12-7(8)11/h4-5H2,1-3H3 |
InChIキー |
LGBWBSNTFZKTSZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(OC1=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


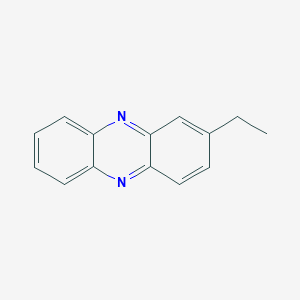
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

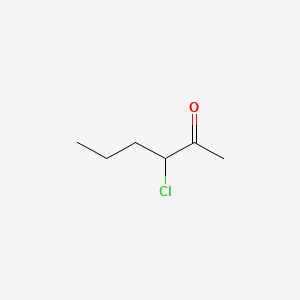
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)

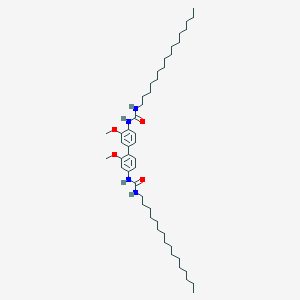
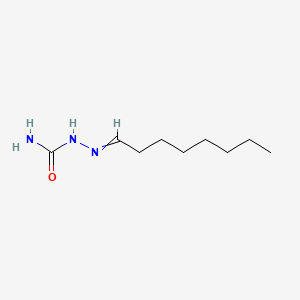
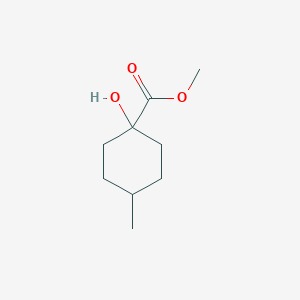
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
